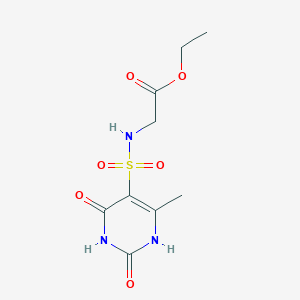
ETHYL 2-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDO)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDO)ACETATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both pyrimidine and sulfonamide moieties in its structure makes it a versatile compound with diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDO)ACETATE typically involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate. This reaction is carried out in the presence of a base such as triethylamine and a solvent like ethanol . The resulting ester is then treated with hydrazine hydrate to form the corresponding hydrazide . Further reactions with carbon disulfide and potassium hydroxide yield the oxadiazole derivative, which undergoes recyclization with hydrazine hydrate to form the triazole-thione derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDO)ACETATE undergoes various chemical reactions, including:
Alkylation: Reaction with electrophilic reagents like ethyl bromoacetate and chloroacetonitrile in the presence of a base.
Cyclocondensation: Formation of triazolothiadiazines through intramolecular cyclization reactions.
Substitution: Reactions with nucleophiles and electrophiles to form substituted derivatives.
Common Reagents and Conditions
Ethyl bromoacetate: Used for alkylation reactions.
Hydrazine hydrate: Employed in the formation of hydrazides and triazole-thione derivatives.
Carbon disulfide and potassium hydroxide: Used in the synthesis of oxadiazole derivatives.
Major Products Formed
Triazolothiadiazines: Formed through cyclocondensation reactions.
S-alkylated derivatives: Obtained from alkylation reactions with electrophilic reagents.
Scientific Research Applications
ETHYL 2-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDO)ACETATE has several scientific research applications:
Medicinal Chemistry: Its derivatives are studied for potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic applications.
Mechanism of Action
The mechanism of action of ETHYL 2-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDO)ACETATE involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids and enzymes, potentially inhibiting their function. The sulfonamide group may enhance its binding affinity to biological targets, contributing to its biological activity . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
ETHYL 2-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDO)ACETATE can be compared with other pyrimidine derivatives such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its combined pyrimidine and sulfonamide moieties, which confer diverse chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6S/c1-3-18-6(13)4-10-19(16,17)7-5(2)11-9(15)12-8(7)14/h10H,3-4H2,1-2H3,(H2,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKDKHOIMFOPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(NC(=O)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














